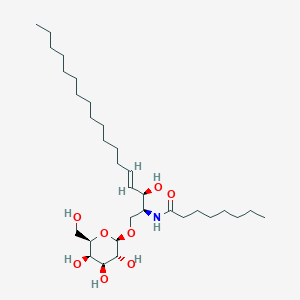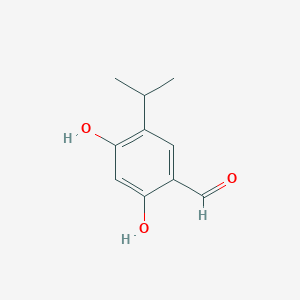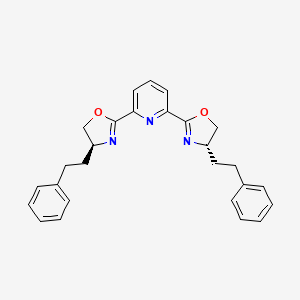
(R)-BoroAbu-(+)-Pinanediol-hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-BoroAbu-(+)-Pinanediol-hydrochloride is a boronic acid derivative with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its potential use in chemical synthesis, biological research, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R)-BoroAbu-(+)-Pinanediol-hydrochloride typically involves multiple steps, starting with the preparation of the core boronic acid structure. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: (R)-BoroAbu-(+)-Pinanediol-hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups. These products can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (R)-BoroAbu-(+)-Pinanediol-hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound is used as a tool to study enzyme mechanisms and protein interactions. Its ability to bind to specific biological targets makes it useful in probing biological processes and developing new therapeutic strategies.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving boronic acid-sensitive targets.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and industrial chemicals.
Mecanismo De Acción
The mechanism by which (R)-BoroAbu-(+)-Pinanediol-hydrochloride exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, particularly cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Molecular Targets and Pathways: The compound targets specific enzymes and proteins involved in key biological pathways. By binding to these targets, it can influence cellular processes and signaling pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds: Some compounds similar to (R)-BoroAbu-(+)-Pinanediol-hydrochloride include other boronic acid derivatives, such as phenylboronic acid and salicylaldehyde-based boronic acids
Uniqueness: What sets this compound apart from its counterparts is its specific stereochemistry and the presence of the pinanediol moiety. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
319009-92-2 |
|---|---|
Fórmula molecular |
C13H25BClNO2 |
Peso molecular |
273.61 g/mol |
Nombre IUPAC |
(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H24BNO2.ClH/c1-5-11(15)14-16-10-7-8-6-9(12(8,2)3)13(10,4)17-14;/h8-11H,5-7,15H2,1-4H3;1H/t8-,9-,10+,11-,13-;/m0./s1 |
Clave InChI |
LJWNZQDARYOFCF-JZLBRFDUSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl |
SMILES isomérico |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC)N.Cl |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC)N.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester](/img/structure/B1506705.png)







![Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1506723.png)



